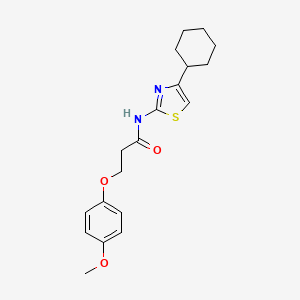
N-(4-cyclohexylthiazol-2-yl)-3-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclohexylthiazol-2-yl)-3-(4-methoxyphenoxy)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism. In
科学的研究の応用
Antioxidant and Anticancer Activities
Research into similar compounds has revealed significant antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated enhanced antioxidant activity compared to ascorbic acid and showed cytotoxicity against specific cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020). These findings suggest that N-(4-cyclohexylthiazol-2-yl)-3-(4-methoxyphenoxy)propanamide could be investigated for similar biological activities, leveraging its methoxyphenoxy moiety which appears to play a role in these effects.
Antibacterial and Antifungal Agents
Compounds bearing structural similarities have also been explored for their antibacterial and antifungal potentials. For example, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antimicrobial activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013). Given the structural analogy, researching N-(4-cyclohexylthiazol-2-yl)-3-(4-methoxyphenoxy)propanamide in this context could uncover new antimicrobial agents.
Material Science Applications
In the realm of material science, methoxy groups in compounds have been shown to influence the properties and thermal stability of polymers, such as cyanate ester resins. Studies have demonstrated that methoxy groups can significantly affect the physical properties, cure chemistry, and thermal stability of these materials (Harvey et al., 2015). Therefore, N-(4-cyclohexylthiazol-2-yl)-3-(4-methoxyphenoxy)propanamide might find application in the development of new materials with enhanced performance characteristics.
特性
IUPAC Name |
N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-15-7-9-16(10-8-15)24-12-11-18(22)21-19-20-17(13-25-19)14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHZWWMRCRVRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

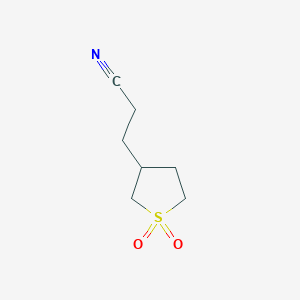





![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)

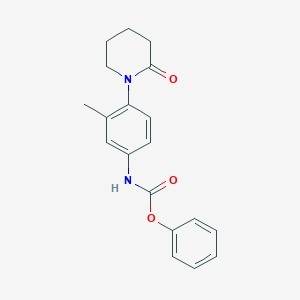
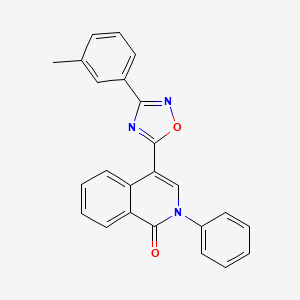
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)
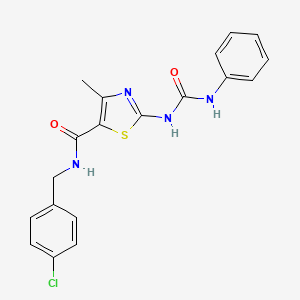
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2758764.png)